Tert-butyl vinylcarbamate (N-Boc-vinylamine) is a highly stable, storable surrogate for the inherently unstable free vinylamine. Featuring a polymerizable vinyl group and a tert-butoxycarbonyl (Boc) protected primary amine, this compound is a critical building block in fine chemical synthesis, polymer chemistry, and pharmaceutical development [1]. Its primary procurement value lies in its dual functionality: it readily undergoes transition-metal-catalyzed cross-couplings, radical additions, and controlled polymerizations, while the Boc group ensures mild, quantitative deprotection under acidic conditions. This makes it an essential precursor for synthesizing polyvinylamine derivatives, complex allylic amines, and enantioenriched cyclopropylamines where traditional formyl or benzyl protecting groups would require destructively harsh deprotection conditions.
Attempting to substitute tert-butyl vinylcarbamate with generic alternatives often leads to synthesis failure or significant yield losses. Unprotected vinylamine cannot be procured or utilized because it spontaneously tautomerizes to acetaldehyde imine and polymerizes rapidly. While N-vinylformamide (NVF) is a common industrial substitute, removing its formyl group requires harsh basic or acidic hydrolysis (e.g., 5M NaOH at >80°C), which destroys sensitive functional groups in complex pharmaceutical intermediates[1]. Similarly, substituting with benzyl vinylcarbamate (Cbz-vinylamine) necessitates catalytic hydrogenation (Pd/C, H2) for deprotection, a process that inadvertently reduces the vinyl group or other critical olefins within the target molecule. Consequently, the Boc-protected variant is uniquely required when mild, orthogonal deprotection is necessary.
N-Boc-vinylamine can be quantitatively deprotected to the free amine using mild acidic conditions (e.g., TFA/CH2Cl2 at room temperature) [1]. In contrast, the industrial standard N-vinylformamide (NVF) requires harsh hydrolysis using 5M NaOH or strong HCl at elevated temperatures. These harsh conditions often lead to the degradation of sensitive functional groups in complex pharmaceutical intermediates or specialized polymer architectures.
| Evidence Dimension | Deprotection Conditions and Substrate Tolerance |
| Target Compound Data | Mild acid (TFA/CH2Cl2), room temperature, >89% yield over two steps. |
| Comparator Or Baseline | N-Vinylformamide (NVF): Strong base/acid (5M NaOH/HCl), >80°C. |
| Quantified Difference | >60°C difference in reaction temperature and avoidance of strong aqueous base/acid. |
| Conditions | Deprotection of complex intermediates to yield primary amines. |
Enables the incorporation of the vinylamine motif into sensitive, highly functionalized molecules where harsh hydrolysis would cause decomposition.
N-Boc-vinylamine serves as an excellent coupling partner in palladium-catalyzed Heck reactions, achieving yields up to 90% when reacted with vinyl iodides using just 2 mol% Pd(OAc)2 [1]. Because unprotected vinylamine is highly unstable and spontaneously tautomerizes, it cannot be used in such reactions. N-Boc-vinylamine provides a stable, storable surrogate that reacts efficiently without premature degradation.
| Evidence Dimension | Cross-Coupling Yield |
| Target Compound Data | Up to 90% yield in Heck reactions with vinyl iodides. |
| Comparator Or Baseline | Unprotected vinylamine: 0% (unstable, tautomerizes). |
| Quantified Difference | 90% absolute yield improvement due to monomer stability. |
| Conditions | Pd(OAc)2 catalyzed Heck coupling with vinyl iodides. |
Provides a direct, scalable route to synthesize complex N-Boc-protected allylic or enamine derivatives without handling unstable intermediates.
In Rh(I)-catalyzed [2+1] cycloadditions with diazoacetates, N-Boc-vinylamine affords enantioenriched cyclopropylamines with up to 88% enantiomeric excess (ee) and high yields at room temperature [1]. In contrast, (E)-olefins and non-terminal vinyl amides fail to undergo this reaction or provide poor selectivities. The terminal nature and steric profile of the Boc group are critical for forming the necessary pre-equilibrium complex with the catalyst.
| Evidence Dimension | Enantiomeric Excess (ee) and Reactivity |
| Target Compound Data | 88% ee, high yield. |
| Comparator Or Baseline | (E)-olefins: Failed to react (0% yield). |
| Quantified Difference | Complete restoration of reactivity and high enantioselectivity. |
| Conditions | Rh(I)/diene catalyzed reaction with diazoacetates at room temperature. |
Crucial for accessing enantioenriched cyclopropylamines, a highly privileged structural motif in modern drug discovery.
N-Boc-vinylamine successfully undergoes radical hydroarylation with aryl halides under mild photoredox or electrochemical conditions, despite its highly negative reduction potential (Epred = -2.2 V vs SCE) [1]. This allows it to outperform unactivated alkenes, which often require harsher conditions or different redox mediators, facilitating the late-stage installation of a protected amine sidechain onto complex arenes.
| Evidence Dimension | Radical Hydroarylation Efficiency |
| Target Compound Data | Successful hydroarylation at Epred = -2.2 V vs SCE. |
| Comparator Or Baseline | Unactivated alkenes: Require harsher conditions or different redox mediators. |
| Quantified Difference | Enables mild photoredox coupling for electron-deficient systems. |
| Conditions | Visible-light photoredox or electroreductive hydroarylation with aryl halides. |
Allows chemists to append a protected primary amine group to complex aromatic systems under mild, transition-metal-free or low-catalyst conditions.
Because tert-butyl vinylcarbamate can be polymerized and subsequently deprotected under mild acidic conditions, it is the preferred monomer for synthesizing specialized polyvinylamine (PVAm) derivatives [1]. This is critical when the polymer backbone or pendant groups cannot withstand the harsh basic hydrolysis required by the cheaper N-vinylformamide alternative.
The compound's compatibility with Heck couplings and photoredox hydroarylation makes it an ideal reagent for appending protected primary amine sidechains onto complex drug scaffolds [2]. Its stability ensures reproducible yields without the risk of monomer degradation during transition-metal catalysis.
Tert-butyl vinylcarbamate is uniquely suited for Rh(I)-catalyzed asymmetric cyclopropanation, providing direct access to highly enantioenriched cyclopropylamines [3]. This application is highly relevant for medicinal chemistry procurement, where precise stereocontrol and functional group tolerance are paramount.
Irritant